1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one
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Overview
Description
1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chloroacetyl chloride, N,N-dimethylformamide, and potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and antiviral activities
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industry: It is utilized in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound shares the pyrrolidine ring but differs in its overall structure and functional groups.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound has a similar pyrrolidine ring but lacks the piperidine and trimethoxybenzoyl groups.
Uniqueness
1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one is unique due to its combination of the pyrrolidine, piperidine, and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-27-18-10-9-17(20(28-2)21(18)29-3)22(26)24-14-6-7-16(15-24)8-11-19(25)23-12-4-5-13-23/h9-10,16H,4-8,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXITTFHQDQHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)N3CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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